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Compound of Interest

Compound Name: 5-Methylpyridazin-3-amine

Cat. No.: B115811

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 5-Methylpyridazin-3-amine is limited. This
guide compiles available data and presents methodologies based on established protocols for
analogous compounds. Researchers should use this information as a starting point and
validate it through their own experimentation.

Core Compound Information

5-Methylpyridazin-3-amine is a heterocyclic amine featuring a pyridazine core. The pyridazine
ring system, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized
"privileged scaffold" in medicinal chemistry.[1] Its derivatives are explored for a wide range of
biological activities.[1][2] This compound serves as a crucial building block in the synthesis of
more complex molecules, particularly in the development of kinase inhibitors for therapeutic
applications.[3] The presence of a reactive amino group and a methyl group on the pyridazine
ring allows for diverse chemical modifications to modulate its physicochemical properties and
biological targets.

Physicochemical Properties

The key physicochemical properties of 5-Methylpyridazin-3-amine are summarized below.
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Property Value Reference(s)
CAS Number 144294-43-9 [3]
Molecular Formula CsH7Ns3 [3]
Molecular Weight 109.13 g/mol [3]
Melting Point 183-184 °C [4]
Boiling Point 320.8+£22.0 °C (Predicted) [4]
Appearance Solid [3]
Storage Conditions Room temperature [4]

Synthesis and Characterization

While a specific, detailed synthesis protocol for 5-Methylpyridazin-3-amine is not readily
available in the cited literature, a plausible route can be extrapolated from standard
methodologies for analogous pyridazine derivatives. A common approach involves the
nucleophilic substitution of a halogenated pyridazine precursor.

Plausible Synthetic Protocol: Amination of a
Chloropyridazine Precursor

This theoretical protocol is based on established methods for the amination of
chloropyridazines.

Objective: To synthesize 5-Methylpyridazin-3-amine from a suitable chloro-substituted
methylpyridazine.

Materials:
¢ 3-Chloro-5-methylpyridazine
e Aqueous ammonia (28-30%) or another ammonia source

e 1.4-Dioxane or a similar high-boiling point solvent
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e Pressure-rated reaction vessel

o Standard laboratory glassware for extraction and purification

o Ethyl acetate

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate or magnesium sulfate

« Silica gel for column chromatography

Procedure:

» In a pressure-rated reaction vessel, dissolve 3-Chloro-5-methylpyridazine (1.0 equivalent) in
1,4-dioxane.

e Add an excess of agueous ammonia (e.g., 10-20 equivalents).

o Seal the vessel securely.

e Heat the reaction mixture to 120-150 °C for 12-24 hours. Reaction progress should be
monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

» Once the reaction is complete, cool the vessel to room temperature.

o Transfer the mixture to a separatory funnel and dilute with water.

o Extract the aqueous layer multiple times with ethyl acetate.

o Combine the organic extracts and wash with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure.

» Purify the resulting crude product by silica gel column chromatography using a suitable
eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield
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5-Methylpyridazin-3-amine.

Spectroscopic Characterization (Predicted)

No experimental spectra for 5-Methylpyridazin-3-amine were found. The following tables
outline the expected spectral characteristics based on the compound's structure and data from

analogous pyridazines.

Table 2.1: Predicted *H NMR Spectral Data Solvent: DMSO-ds

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
. H6 (Pyridazine
~8.8 Doublet (or Singlet) 1H .
ring)
~7.2 Doublet (or Singlet) 1H H4 (Pyridazine ring)
~6.5 Broad Singlet 2H -NH:z

| ~2.4 | Singlet | 3H | -CHs |

Table 2.2: Predicted 3C NMR Spectral Data Solvent: DMSO-de

Chemical Shift (6, ppm) Assighment
~160 C3 (C-NH2)
~148 Cc6
~-135 C5 (C-CHs3)
~120 C4

| ~20 | -CHs |

Table 2.3: Predicted IR Spectral Data
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Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-
3400-3200 Strong, Broad N-H Stretch -NH2
) C-H Stretch S )
3100-3000 Medium ) Pyridazine Ring
(Aromatic)
2950-2850 Medium C-H Stretch (Aliphatic)  -CHs
~1640 Strong N-H Bend (Scissoring)  -NH:z

| 1600-1450 | Medium-Strong | C=C and C=N Stretch | Pyridazine Ring |

Table 2.4: Predicted Mass Spectrometry Data

m/z lon Type

109.06 [M]* (Exact Mass)

| 110.07 | [M+H]* |

Biological Activity and Therapeutic Potential

While direct biological data for 5-Methylpyridazin-3-amine is scarce, the broader class of
pyridazin-3-amine analogs has demonstrated significant potential in drug discovery.[1] These
compounds are frequently investigated as inhibitors of various protein kinases, which are
critical regulators of cellular signaling pathways implicated in diseases like cancer.[5]

Potential Kinase Targets

Based on studies of analogous compounds, derivatives of 5-Methylpyridazin-3-amine could
potentially target key signaling pathways involved in cancer cell proliferation, survival, and
angiogenesis.[5] Two such pathways are highlighted below.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase
essential for angiogenesis (the formation of new blood vessels), a process crucial for tumor
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growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

Pyridazin-3-amine analogs have been shown to target this pathway.[5]
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VEGFR-2 signaling and potential inhibition.

The c-Jun N-terminal kinase (JNK) pathway is a subset of the MAPK signaling cascade that

responds to stress stimuli and regulates apoptosis, inflammation, and cell proliferation. Its

dysregulation is associated with various diseases, including cancer and inflammatory

conditions.
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JNK signaling and potential inhibition.

Experimental Protocols for Biological Evaluation

The following are detailed, generalized protocols for assays commonly used to evaluate the
biological activity of pyridazine-based compounds.

In Vitro Anticancer Activity: MTT Assay

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b115811?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an
indicator of cell viability, proliferation, and cytotoxicity.

Workflow:
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Workflow for the MTT cell viability assay.
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Materials:

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Phosphate-buffered saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Dimethyl sulfoxide (DMSO)
96-well microplates

Test compound (5-Methylpyridazin-3-amine or its derivatives) dissolved in DMSO

Procedure:

Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-
10,000 cells/well in 100 pL of complete culture medium.

Attachment: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The
final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells
and add 100 pL of the medium containing the test compound. Include vehicle control
(DMSO) and positive control (a known cytotoxic drug) wells.

Incubation: Incubate the plates for 48 to 72 hours.

MTT Addition: Add 20 pL of MTT solution to each well and incubate for an additional 4 hours,
allowing viable cells to metabolize MTT into purple formazan crystals.

Solubilization: Carefully remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b115811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a
dose-response curve to determine the half-maximal inhibitory concentration (ICso).

In Vitro Kinase Inhibitory Assay (Generic)

This protocol describes a general method to measure the ability of a compound to inhibit the
enzymatic activity of a specific kinase, such as VEGFR-2 or JNK1.

Materials:

e Recombinant human kinase (e.g., VEGFR-2, JNK1)

» Kinase buffer (composition varies, but typically contains HEPES, MgClz, DTT)
e ATP (Adenosine triphosphate)

o Specific kinase substrate (e.g., a biotinylated peptide)

e Test compound dissolved in DMSO

» Kinase activity detection kit (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)

o White, opaque 384-well plates

o Luminometer or appropriate plate reader

Procedure:

o Compound Plating: Dispense serial dilutions of the test compound into the wells of a 384-
well plate. Include appropriate controls (e.g., no inhibitor, no enzyme).

e Enzyme Addition: Add the diluted kinase enzyme to all wells except the "no enzyme" control.

o Reaction Initiation: Initiate the kinase reaction by adding a master mix of ATP and the
specific substrate to all wells.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 30-60 minutes.
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» Detection: Stop the reaction and measure kinase activity using a detection kit. For example,
with the ADP-Glo™ assay, the amount of ADP produced (proportional to kinase activity) is
measured via a luciferase-based reaction that generates a luminescent signal.

o Data Acquisition: Read the plate using a luminometer. The signal is typically inversely
proportional to kinase inhibition.

e Analysis: Calculate the percentage of inhibition for each compound concentration and
determine the ICso value from the dose-response curve.

Conclusion

5-Methylpyridazin-3-amine (CAS 144294-43-9) is a valuable heterocyclic building block for
medicinal chemistry. While specific biological and comprehensive spectral data for this exact
molecule are not widely published, its structural class—pyridazin-3-amines—is rich in biological
activity, particularly as kinase inhibitors targeting key pathways in oncology. The protocols and
data presented in this guide offer a foundational resource for researchers aiming to synthesize,
characterize, and evaluate the therapeutic potential of this compound and its derivatives.
Further investigation is warranted to fully elucidate its specific biological profile and mechanism
of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: 5-Methylpyridazin-3-amine
(CAS 144294-43-9)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115811#5-methylpyridazin-3-amine-cas-number-
144294-43-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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